3-Amino-N-(2-methoxyphenyl)propanamide
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Description
“3-Amino-N-(2-methoxyphenyl)propanamide” is an organic chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of “this compound” is O=C(N)CCNC(C=CC=C1)=C1OC . This representation provides a way to describe the structure of the compound in terms of the arrangement of its atoms.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 194.23 . The compound’s molecular formula is C10H14N2O2 .
Scientific Research Applications
Antioxidant and Anticancer Activity
3-Amino-N-(2-methoxyphenyl)propanamide and its derivatives have shown significant potential in the field of cancer research. For example, certain derivatives exhibited antioxidant activity, with some being more effective than ascorbic acid. These compounds were also tested for anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with notable cytotoxic effects observed against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives matched or surpassed the antimicrobial activity of standard agents like Ampicilline and Flucanazole, demonstrating their potential as effective antimicrobial agents (Helal et al., 2013).
Antinociceptive Properties
Studies have investigated the antinociceptive (pain-relieving) properties of certain this compound derivatives. These compounds, particularly the propanamide derivatives, have been found to be more potent than aspirin in reducing pain in animal models (Doğruer et al., 2000).
Potential in Neurological Disorders
Research into N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives has revealed their potential for treating neurological disorders. These compounds exhibited muscle relaxant and anticonvulsant activities, with some showing selective activity for these purposes (Tatee et al., 1986).
Interaction with Melatonin Receptors
A series of substituted phenylalkyl amides, including this compound derivatives, have been explored for their affinity with melatonin receptors. These studies help understand the binding site of the melatonin receptor and contribute to the development of melatonin analogs (Garratt et al., 1996).
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAGPMDMNPHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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